

A Comparative Spectroscopic Guide to Ethyl 3-Cyanopropanoate and Its Isomers

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Compound of Interest

Compound Name: *Ethyl 3-cyanopropanoate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of **ethyl 3-cyanopropanoate** and its structural isomers. Understanding the distinct spectral features of these closely related compounds is crucial for unambiguous identification in complex reaction mixtures and for quality control in various stages of chemical synthesis and drug development. This document presents experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to facilitate clear differentiation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **ethyl 3-cyanopropanoate** and four of its common isomers. These isomers are selected based on their potential to be formed as byproducts or starting materials in related synthetic pathways.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	δ (ppm), Multiplicity, J (Hz)
Ethyl 3-cyanopropanoate	4.18 (q, J = 7.1 Hz, 2H, -OCH ₂ CH ₃), 2.75 (t, J = 7.2 Hz, 2H, -CH ₂ CN), 2.60 (t, J = 7.2 Hz, 2H, -COCH ₂ -), 1.27 (t, J = 7.1 Hz, 3H, -OCH ₂ CH ₃)
Ethyl 2-cyanoacetate	4.27 (q, J = 7.2 Hz, 2H, -OCH ₂ CH ₃), 3.48 (s, 2H, -CH ₂ CN), 1.33 (t, J = 7.2 Hz, 3H, -OCH ₂ CH ₃) [1]
Ethyl 2-cyanopropanoate	4.25 (q, J = 7.1 Hz, 2H, -OCH ₂ CH ₃), 3.58 (q, J = 7.2 Hz, 1H, -CH(CN)-), 1.53 (d, J = 7.2 Hz, 3H, -CH(CN)CH ₃), 1.31 (t, J = 7.1 Hz, 3H, -OCH ₂ CH ₃)
Ethyl 4-cyanobutanoate	4.14 (q, J = 7.1 Hz, 2H, -OCH ₂ CH ₃), 2.41 (t, J = 7.2 Hz, 2H, -CH ₂ CN), 2.35 (t, J = 7.2 Hz, 2H, -COCH ₂ -), 2.00 (quint, J = 7.2 Hz, 2H, -CH ₂ CH ₂ CH ₂ -), 1.25 (t, J = 7.1 Hz, 3H, -OCH ₂ CH ₃)
Ethyl 3-cyanobutanoate	4.16 (q, J = 7.1 Hz, 2H, -OCH ₂ CH ₃), 2.95 (m, 1H, -CH(CN)-), 2.60 (d, J = 7.0 Hz, 2H, -COCH ₂ -), 1.38 (d, J = 7.0 Hz, 3H, -CH(CN)CH ₃), 1.27 (t, J = 7.1 Hz, 3H, -OCH ₂ CH ₃) [2]

Table 2: ^{13}C NMR Spectroscopic Data (CDCl₃)

Compound	δ (ppm)
Ethyl 3-cyanopropanoate	170.5 (C=O), 118.9 (C≡N), 61.2 (-OCH ₂ CH ₃), 31.6 (-COCH ₂ -), 18.0 (-CH ₂ CN), 14.1 (-OCH ₂ CH ₃)[3]
Ethyl 2-cyanoacetate	162.8 (C=O), 113.1 (C≡N), 63.2 (-OCH ₂ CH ₃), 25.0 (-CH ₂ CN), 13.9 (-OCH ₂ CH ₃)
Ethyl 2-cyanopropanoate	166.0 (C=O), 117.0 (C≡N), 62.5 (-OCH ₂ CH ₃), 34.0 (-CH(CN)-), 15.0 (-CH(CN)CH ₃), 14.0 (-OCH ₂ CH ₃)[4]
Ethyl 4-cyanobutanoate	172.1 (C=O), 119.2 (C≡N), 60.8 (-OCH ₂ CH ₃), 32.9 (-COCH ₂ -), 23.0 (-CH ₂ CH ₂ CH ₂ -), 16.8 (-CH ₂ CN), 14.2 (-OCH ₂ CH ₃)[5]
Ethyl 3-cyanobutanoate	170.0 (C=O), 118.0 (C≡N), 61.0 (-OCH ₂ CH ₃), 39.0 (-COCH ₂ -), 25.0 (-CH(CN)-), 18.0 (-CH(CN)CH ₃), 14.1 (-OCH ₂ CH ₃)

Table 3: FTIR Spectroscopic Data (Liquid Film)

Compound	ν (cm ⁻¹)
Ethyl 3-cyanopropanoate	~2250 (C≡N stretch), ~1735 (C=O stretch), ~1180 (C-O stretch)
Ethyl 2-cyanoacetate	~2260 (C≡N stretch), ~1745 (C=O stretch), ~1250 (C-O stretch)
Ethyl 2-cyanopropanoate	~2250 (C≡N stretch), ~1740 (C=O stretch), ~1220 (C-O stretch)
Ethyl 4-cyanobutanoate	~2245 (C≡N stretch), ~1730 (C=O stretch), ~1175 (C-O stretch)
Ethyl 3-cyanobutanoate	~2248 (C≡N stretch), ~1735 (C=O stretch), ~1185 (C-O stretch)

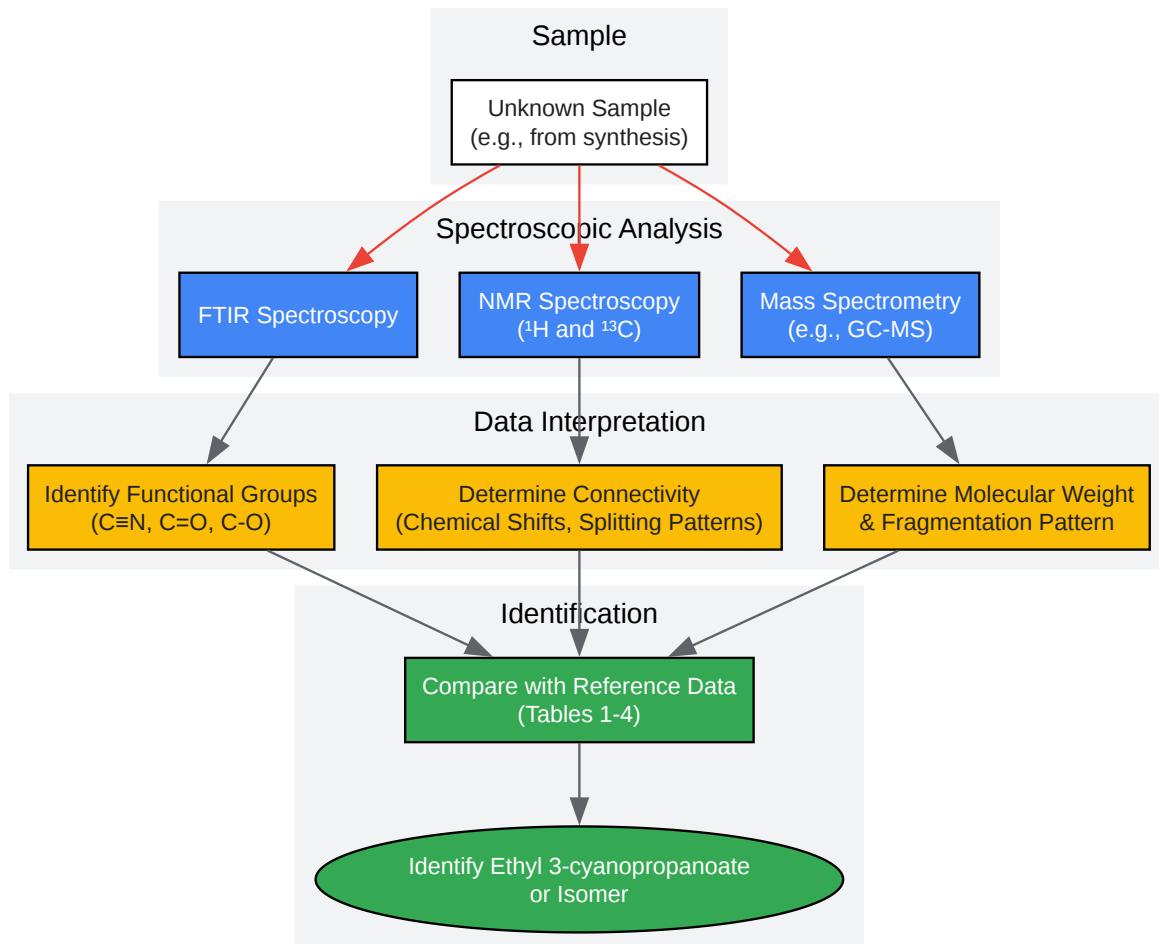
Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Weight	Key Fragment Ions (m/z)
Ethyl 3-cyanopropanoate	127.14	100 ($[M-C_2H_3]^+$), 82 ($[M-OC_2H_5]^+$), 55
Ethyl 2-cyanoacetate	113.12	85 ($[M-C_2H_4]^+$), 68 ($[M-OC_2H_5]^+$), 42
Ethyl 2-cyanopropanoate	127.14	100 ($[M-C_2H_3]^+$), 82 ($[M-OC_2H_5]^+$), 69
Ethyl 4-cyanobutanoate	141.17	114 ($[M-C_2H_3]^+$), 96 ($[M-OC_2H_5]^+$), 68
Ethyl 3-cyanobutanoate	141.17	114 ($[M-C_2H_3]^+$), 96 ($[M-OC_2H_5]^+$), 83, 54

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and differentiation of **ethyl 3-cyanopropanoate** from its isomers.

Spectroscopic Identification Workflow

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